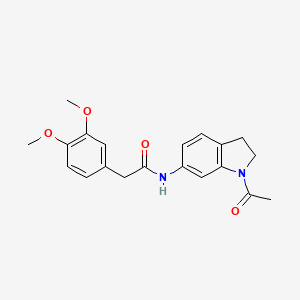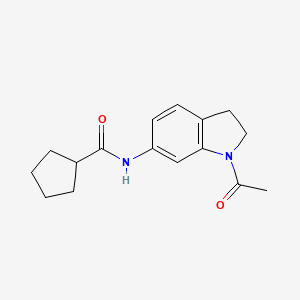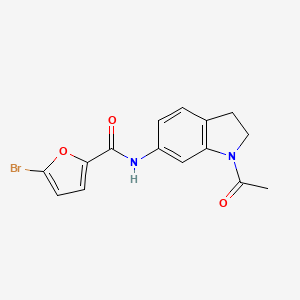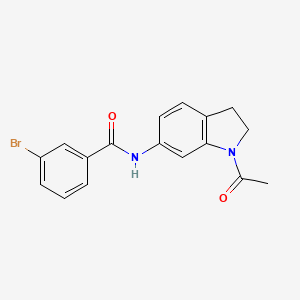
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide, or NADA for short, is an indole-based compound that has been studied for its potential therapeutic properties. NADA is a novel compound that has been developed by researchers as a potential treatment for a variety of conditions, including anxiety, depression, drug addiction, and inflammation. NADA has been shown to have a range of biochemical and physiological effects, and has been studied for its potential therapeutic applications.
作用机制
The mechanism of action of NADA is not yet fully understood, but it is believed to involve the modulation of the serotonin and dopamine systems. NADA has been shown to bind to a variety of serotonin and dopamine receptors, and to modulate the activity of these receptors in a manner that affects the activity of the neurotransmitters serotonin and dopamine.
Biochemical and Physiological Effects
NADA has been shown to have a range of biochemical and physiological effects. In animal studies, NADA has been shown to have anxiolytic effects, to reduce the symptoms of drug withdrawal, to have anti-inflammatory effects, and to reduce the symptoms of depression. NADA has also been shown to modulate the activity of the serotonin and dopamine systems, and to affect the activity of these neurotransmitters.
实验室实验的优点和局限性
The use of NADA in laboratory experiments has a number of advantages. NADA is relatively easy to synthesize, and is relatively stable. In addition, NADA has a range of biochemical and physiological effects, and has been studied for its potential therapeutic applications. However, there are some limitations to the use of NADA in laboratory experiments. NADA is a relatively new compound, and its mechanism of action is not yet fully understood. As a result, it is not yet known how NADA will interact with other compounds in the body, or how it will affect different physiological systems.
未来方向
In order to further explore the potential therapeutic applications of NADA, there are a number of future directions that can be taken. One potential direction is to further investigate the biochemical and physiological effects of NADA, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential of NADA in the treatment of a variety of conditions, such as anxiety, depression, drug addiction, and inflammation. Finally, further research could be done to explore the potential interactions of NADA with other compounds in the body, and to further investigate its potential therapeutic applications.
合成方法
NADA can be synthesized via a multi-step process that involves the reaction of a variety of chemical reagents. The first step involves the reaction of indole-6-carboxylic acid with acetyl chloride and sodium hydroxide to form the corresponding N-acetylindole-6-carboxylic acid. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid and sodium hydroxide to form NADA.
科学研究应用
NADA has been studied for its potential therapeutic properties, and has been investigated for its possible use in the treatment of a variety of conditions. In animal studies, NADA has been shown to have anxiolytic effects in mice, and to reduce the symptoms of drug withdrawal in rats. In addition, NADA has been studied for its anti-inflammatory effects in mice, as well as its potential to reduce the symptoms of depression in rats.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-9-8-15-5-6-16(12-17(15)22)21-20(24)11-14-4-7-18(25-2)19(10-14)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQAKFMOAARBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














